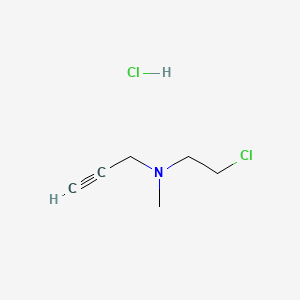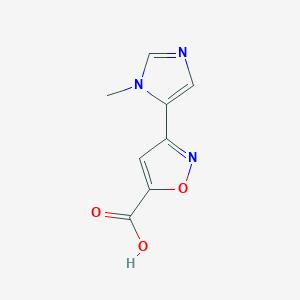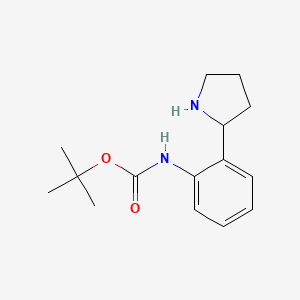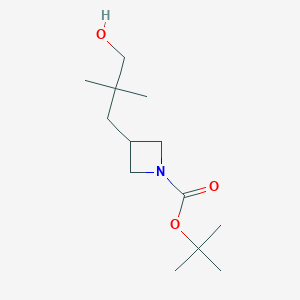
1-(2-Methylfuran-3-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylfuran-3-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H10O2 It features a cyclopropane ring attached to a furan ring, which is substituted with a methyl group at the 2-position and a hydroxyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylfuran-3-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable furan derivative. One common method is the reaction of 2-methylfuran with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylfuran-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the furan ring.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Methylfuran-3-yl)cyclopropanone.
Reduction: Formation of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Methylfuran-3-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylfuran-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. Additionally, the cyclopropane ring can introduce strain into molecular structures, altering their reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methylfuran-3-yl)cyclopropan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol: Similar structure but with a reduced furan ring.
1-(2-Methylfuran-3-yl)cyclopropane: Similar structure but without the hydroxyl group.
Uniqueness
1-(2-Methylfuran-3-yl)cyclopropan-1-ol is unique due to the presence of both a hydroxyl group and a furan ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
1-(2-methylfuran-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H10O2/c1-6-7(2-5-10-6)8(9)3-4-8/h2,5,9H,3-4H2,1H3 |
Clave InChI |
VHQKFANBAJJXID-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CO1)C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)





amine](/img/structure/B13594783.png)





![1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine](/img/structure/B13594833.png)

